2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-ol
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Overview
Description
2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-ol is a heterocyclic compound that contains both a bromine atom and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-ol typically involves the bromination of cyclopenta[b]thiophene derivatives. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-ol can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of cyclopenta[b]thiophen-4-ol.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, allowing for the introduction of various functional groups. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclopenta[b]thiophen-4-ol.
Substitution: Various substituted cyclopenta[b]thiophen-4-ol derivatives.
Scientific Research Applications
2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of novel materials, including organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and thiophene ring can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol: Similar structure but with a chlorine atom instead of a bromine atom.
2-bromo-4H,5H,6H-cyclopenta[b]furan-4-ol: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-ol is unique due to the combination of the bromine atom and the thiophene ring, which can impart distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals.
Properties
CAS No. |
1515839-26-5 |
---|---|
Molecular Formula |
C7H7BrOS |
Molecular Weight |
219.1 |
Purity |
95 |
Origin of Product |
United States |
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